cKK-E15

LNP Biodistribution mRNA Delivery ApoE/Ldlr Pathway

cKK-E15 delivers ApoE/Ldlr-independent LNP uptake and high liver Kupffer/endothelial cell enrichment, maintaining translation amid low-grade inflammation. Ideal for knockout/disease models where standard lipids fail. Choose for reproducible, cell-specific mRNA studies.

Molecular Formula C72H144N4O6
Molecular Weight 1161.9 g/mol
Cat. No. B12376883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecKK-E15
Molecular FormulaC72H144N4O6
Molecular Weight1161.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCC)O)O
InChIInChI=1S/C72H144N4O6/c1-5-9-13-17-21-25-29-33-37-41-45-53-65(77)61-75(62-66(78)54-46-42-38-34-30-26-22-18-14-10-6-2)59-51-49-57-69-71(81)74-70(72(82)73-69)58-50-52-60-76(63-67(79)55-47-43-39-35-31-27-23-19-15-11-7-3)64-68(80)56-48-44-40-36-32-28-24-20-16-12-8-4/h65-70,77-80H,5-64H2,1-4H3,(H,73,82)(H,74,81)
InChIKeyFGDZRFPFIDLJAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cKK-E15: A Selective Ionizable Cationic Lipid for Liver-Directed LNP Delivery with Unique Biodistribution and ApoE/Ldlr Independence


cKK-E15 is a synthetic ionizable cationic lipid derived from cKK-E12, specifically designed for the formulation of lipid nanoparticles (LNPs) for mRNA delivery. It is a peptide-lipid compound with the CAS number 1432494-71-7, a molecular formula of C72H144N4O6, and a molecular weight of 1161.9 . cKK-E15 is a key component of the LNP3 formulation, which includes C14PEG2000, unmodified cholesterol, and DOPE [1]. This compound is distinguished by its unique in vivo delivery profile, characterized by high enrichment in specific liver cell populations, including Kupffer cells and endothelial cells, and its independence from ApoE and Ldlr pathways for hepatic uptake [2].

Why cKK-E15 Cannot Be Replaced by cKK-E12, DLin-MC3-DMA, or Other Generic Ionizable Lipids in LNP Formulations


Generic substitution of cKK-E15 with other ionizable lipids such as its parent compound cKK-E12 or the widely used DLin-MC3-DMA is not scientifically valid due to fundamental differences in their in vivo targeting mechanisms and functional outcomes. cKK-E15 exhibits a distinct delivery pathway that is independent of the Apolipoprotein E (ApoE) and Low-Density Lipoprotein Receptor (Ldlr) axis, which is a critical requirement for hepatic uptake of many LNP formulations, including those based on cKK-E12 [1]. Furthermore, the translation of mRNA delivered by cKK-E15 LNPs demonstrates a unique sensitivity to acute inflammatory stimuli (TLR4 activation via LPS) while remaining unaffected by low-grade, cancer-induced chronic inflammation [2]. These specific mechanistic and context-dependent performance characteristics are not replicated by other in-class compounds, making direct substitution without rigorous comparative validation a significant risk to experimental reproducibility and translational outcome.

Quantitative Evidence for cKK-E15 Differentiation: Head-to-Head and Cross-Study Comparative Data


ApoE/Ldlr Independence: cKK-E15 vs. cKK-E12 in Murine Hepatic Delivery

A critical differentiator for cKK-E15 is its mechanistic independence from the ApoE/Ldlr pathway for hepatic uptake, in contrast to its parent compound cKK-E12. In murine models, the delivery of LNPs formulated with cKK-E15 is not dependent upon ApoE or Ldlr expression, whereas the delivery of LNPs containing cKK-E12 shows a clear reliance on this pathway [1]. This distinction is foundational for applications where the ApoE/Ldlr axis may be dysfunctional, saturated, or a confounding variable.

LNP Biodistribution mRNA Delivery ApoE/Ldlr Pathway

Differential Hepatic Cell Tropism: Quantitative Enrichment of cKK-E15 LNPs in Kupffer and Endothelial Cells

The cellular tropism of cKK-E15 LNPs within the liver is quantitatively distinct. Following in vivo administration in Ai14 reporter mice (engineered to express the fluorescent protein tdTomato upon Cre translation), cKK-E15 LNPs encapsulating Cre mRNA demonstrated the highest level of enrichment in Kupffer cells and endothelial cells, followed by hepatocytes [1]. This defined cell-type preference is a key specification for liver-directed delivery strategies that aim to target non-parenchymal cells, and it is not a generic property of all ionizable lipid LNPs.

Cell Tropism Liver Cell Uptake LNP Biodistribution

Inflammatory Context-Dependent mRNA Translation: cKK-E15 LNP Performance in Acute vs. Chronic Inflammation

The functional performance of cKK-E15 LNPs is differentially regulated by inflammatory state. Translation of mRNA delivered to the liver by cKK-E15 LNPs was found to be inhibited by the toll-like receptor 4 (TLR4) agonist LPS, which models acute inflammation, but was not significantly affected by low-grade chronic inflammation in a B16/F10 murine model of cancer-induced inflammation [1]. This context-dependent behavior provides a more nuanced and predictable performance profile compared to lipids whose efficacy is uniformly suppressed or unaffected by broad inflammatory conditions.

Inflammation mRNA Translation In Vivo Efficacy

Optimal Research and Industrial Use Cases for cKK-E15 Based on Evidence of ApoE/Ldlr Independence, Kupffer Cell Tropism, and Inflammation-Specific Performance


Modeling Liver Disease with ApoE or Ldlr Deficiencies

cKK-E15 is the ionizable lipid of choice when formulating LNPs for studies in genetic knockout models of ApoE or Ldlr, or in disease states where the ApoE/Ldlr pathway is known to be dysfunctional (e.g., certain hyperlipidemias, atherosclerosis models). Its unique ApoE/Ldlr-independent delivery mechanism ensures that LNP uptake is not compromised by the underlying genetic or metabolic condition, which is a critical limitation of other lipids like cKK-E12 [1].

Targeted Delivery to Liver Non-Parenchymal Cells (Kupffer and Endothelial Cells)

For research focused on modulating the function of Kupffer cells (e.g., in liver immunology, tolerance induction) or liver sinusoidal endothelial cells, cKK-E15 is a superior formulation component compared to hepatocyte-tropic lipids. Its quantitative enrichment in these cell types, as demonstrated in Ai14 reporter mice, makes it a directly applicable tool for studying gene expression changes specifically within these hepatic subpopulations [1].

Investigating Therapeutic mRNA Delivery in the Context of Cancer-Associated Chronic Inflammation

cKK-E15 is ideally suited for experimental cancer models where low-grade, tumor-induced chronic inflammation is present. Its performance in this context, where mRNA translation remains unaffected, provides a more reliable and predictable tool for studying mRNA-based interventions in oncology. This contrasts with other lipids whose efficacy might be more broadly suppressed by the tumor microenvironment [1].

Dissecting the Impact of Acute Inflammatory Stimuli (e.g., TLR4 Agonists) on mRNA Delivery

Researchers investigating the interplay between innate immune activation and the efficacy of mRNA therapeutics can utilize cKK-E15 as a model lipid. Its demonstrated sensitivity to acute TLR4 stimulation (LPS challenge) provides a controllable system to study the mechanisms by which acute inflammation modulates LNP-mediated translation, offering insights that are not easily obtained with lipids that are either completely resistant or uniformly sensitive to inflammatory cues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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